molecular formula C4H4BrF3 B13472548 1,1,1-Trifluoro-4-bromo-2-butene

1,1,1-Trifluoro-4-bromo-2-butene

Cat. No.: B13472548
M. Wt: 188.97 g/mol
InChI Key: AFLONCGUFNMHMB-OWOJBTEDSA-N
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Description

(2E)-4-Bromo-1,1,1-trifluorobut-2-ene is an organic compound characterized by the presence of a bromine atom, three fluorine atoms, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-Bromo-1,1,1-trifluorobut-2-ene typically involves the reaction of 4-bromo-1,1,1-trifluorobutane with a base to induce dehydrohalogenation, forming the desired double bond. Common bases used in this reaction include potassium tert-butoxide or sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide or tetrahydrofuran under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of (2E)-4-Bromo-1,1,1-trifluorobut-2-ene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Substitution Reactions: (2E)-4-Bromo-1,1,1-trifluorobut-2-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in (2E)-4-Bromo-1,1,1-trifluorobut-2-ene can participate in addition reactions with electrophiles such as hydrogen halides, halogens, and peroxides.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Electrophilic Addition: Hydrogen bromide or chlorine gas in an inert solvent like dichloromethane.

    Oxidation: Potassium permanganate in aqueous solution under mild heating.

Major Products Formed:

    Substitution: Formation of 4-hydroxy-1,1,1-trifluorobut-2-ene or 4-amino-1,1,1-trifluorobut-2-ene.

    Addition: Formation of 4-bromo-1,1,1-trifluoro-2,3-dibromobutane or 4-bromo-1,1,1-trifluoro-2,3-dichlorobutane.

    Oxidation: Formation of 4-bromo-1,1,1-trifluorobutane-2,3-diol.

Scientific Research Applications

(2E)-4-Bromo-1,1,1-trifluorobut-2-ene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

    Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for bioactive compounds with antifungal, antibacterial, or anticancer properties.

    Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2E)-4-Bromo-1,1,1-trifluorobut-2-ene in chemical reactions involves the interaction of its electrophilic bromine atom and the electron-deficient double bond with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.

Comparison with Similar Compounds

    (2E)-4-Chloro-1,1,1-trifluorobut-2-ene: Similar structure but with a chlorine atom instead of bromine.

    (2E)-4-Fluoro-1,1,1-trifluorobut-2-ene: Similar structure but with a fluorine atom instead of bromine.

    (2E)-4-Iodo-1,1,1-trifluorobut-2-ene: Similar structure but with an iodine atom instead of bromine.

Uniqueness: (2E)-4-Bromo-1,1,1-trifluorobut-2-ene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C4H4BrF3

Molecular Weight

188.97 g/mol

IUPAC Name

(E)-4-bromo-1,1,1-trifluorobut-2-ene

InChI

InChI=1S/C4H4BrF3/c5-3-1-2-4(6,7)8/h1-2H,3H2/b2-1+

InChI Key

AFLONCGUFNMHMB-OWOJBTEDSA-N

Isomeric SMILES

C(/C=C/C(F)(F)F)Br

Canonical SMILES

C(C=CC(F)(F)F)Br

Origin of Product

United States

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